Carnosinsäure

Übersicht

Beschreibung

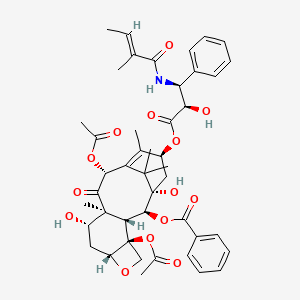

Karnosinsäure ist ein natürliches Benzendiolabietadi-Terpen, das in Rosmarin (Rosmarinus officinalis) und Salbei (Salvia officinalis) vorkommt . Sie ist bekannt für ihre starken antioxidativen Eigenschaften und wird als Konservierungsmittel in Lebensmitteln und Nicht-Lebensmittelprodukten verwendet . Die Verbindung ist durch ihre chemische Formel C20H28O4 und eine molare Masse von 332,44 g/mol gekennzeichnet .

Wissenschaftliche Forschungsanwendungen

Karnosinsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Antioxidans in verschiedenen chemischen Formulierungen.

Medizin: Untersuchungen zu ihren neuroprotektiven, entzündungshemmenden und krebshemmenden Eigenschaften.

Wirkmechanismus

Karnosinsäure entfaltet ihre Wirkungen hauptsächlich durch ihre antioxidative Aktivität. Sie neutralisiert freie Radikale durch die Abgabe von Wasserstoffatomen und verhindert so oxidativen Schaden . Die Verbindung aktiviert auch verschiedene molekulare Signalwege, darunter den Nrf2-ARE- und den PI3K/Akt-Signalweg, die zu ihren neuroprotektiven und entzündungshemmenden Wirkungen beitragen . Darüber hinaus wurde gezeigt, dass Karnosinsäure die Expression von Genen, die an der Stressantwort und Langlebigkeit beteiligt sind, hochreguliert .

Wirkmechanismus

Target of Action

Carnosic acid (CA) is a diterpenoid abundantly present in plants belonging to the genus Rosmarinus and Salvia of the family Lamiaceae . The primary targets of CA are the Nrf2-ARE and PI3K/Akt signaling pathways . These pathways play a significant role in protecting against oxidative stress .

Mode of Action

CA interacts with its targets and induces changes in various ways. It protects against oxidative stress by employing various mechanisms, among which the induction of Nrf2-ARE and the activation of PI3K/Akt signaling pathways are the most significant and widely studied . The electrophile generated from CA interacts with and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, which is a major modulator of redox biology in animal cells .

Biochemical Pathways

The biochemical pathways affected by CA include the Keap1/Nrf2 signaling and autophagy pathways . These pathways are crucial for the body’s response to oxidative stress and the regulation of cellular homeostasis. The activation of these pathways by CA leads to downstream effects such as the mitigation of neurodegenerative disorders .

Pharmacokinetics

The absorption, transport, and metabolism of CA are closely related to its biological functions . In a mouse study, it was found that CA was bioavailable systemically and present locally in the digestive tract, especially in the cecum and colon . In Caco-2 cell monolayers, CA exhibited a moderate permeability and was subjected to mild efflux . The apparent permeability coefficient of CA transported across Caco-2 cell monolayers was significantly changed when the inhibitors of specific active transporter and passive diffusion were added, suggesting that the absorption and transport of CA involved both passive and active transportation .

Result of Action

The molecular and cellular effects of CA’s action are diverse. It has been reported to possess various health-beneficial activities, including antioxidant, anti-inflammatory, and anticarcinogenic activities . It also exhibits therapeutic efficacy in combatting neuronal-injury-induced disorders . Moreover, CA attenuated bioenergetics collapse and redox impairments in the mitochondria obtained from brain cells exposed to several toxicants in both in vitro and in vivo experimental models .

Action Environment

The action, efficacy, and stability of CA can be influenced by environmental factors. For instance, the intrinsic hydrophobic nature of CA results in low solubility and poor dissolution in the gastrointestinal (GI) tract, which limits its applications in a variety of functional food systems . The encapsulation of ca in a lecithin-based nanoemulsion has been shown to improve its bioaccessibility and bioavailability .

Biochemische Analyse

Biochemical Properties

Carnosic acid plays a crucial role in various biochemical reactions, primarily due to its antioxidant properties. It interacts with several enzymes and proteins, including nuclear factor erythroid 2-related factor 2 (Nrf2), which it activates to enhance the expression of antioxidant enzymes . Additionally, carnosic acid inhibits the activity of enzymes like cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The compound also interacts with proteins involved in apoptosis, such as caspases, promoting cell death in cancer cells .

Cellular Effects

Carnosic acid exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis . In neuronal cells, carnosic acid protects against oxidative stress by activating the Nrf2 pathway, which enhances the expression of antioxidant enzymes . The compound also influences cell signaling pathways, such as the PI3K/Akt pathway, leading to improved cell survival and function .

Molecular Mechanism

At the molecular level, carnosic acid exerts its effects through several mechanisms. It acts as a pro-electrophile, becoming an electrophile after reacting with free radicals . This reaction leads to the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes . Carnosic acid also inhibits the activity of COX-2 by binding to its active site, reducing the production of pro-inflammatory mediators . Additionally, the compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carnosic acid have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that carnosic acid maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of carnosic acid vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as improved cognitive function and reduced inflammation . At high doses, carnosic acid can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

Carnosic acid is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including carnosol and rosmanol . These metabolites retain some of the biological activities of carnosic acid, contributing to its overall effects . The compound also influences metabolic flux by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Carnosic acid is absorbed into the bloodstream after oral administration and is distributed to various tissues, including the brain, liver, and kidneys . It is transported across cell membranes by passive diffusion and active transport mechanisms . The compound accumulates in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .

Subcellular Localization

Within cells, carnosic acid is primarily localized in the chloroplasts, where it protects against oxidative stress by scavenging free radicals . The compound undergoes compartmentalization, with its oxidation products being transferred to the plasma membrane . This localization is crucial for its antioxidant activity, as it allows carnosic acid to neutralize free radicals at their source .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Karnosinsäure kann durch verschiedene Verfahren synthetisiert werden, darunter klassische Extraktionstechniken und moderne synthetische Biologieansätze. Klassische Extraktion beinhaltet die Verwendung von Lösungsmitteln wie Ethanol oder einer Mischung aus Ethanol und Aceton, gefolgt von Hexan . Es wurden auch moderne Plattformen der synthetischen Biologie entwickelt, um die Biosynthesewege von Karnosinsäure in mikrobiellen Systemen zu rekonstruieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Karnosinsäure erfolgt in der Regel durch Extraktion aus Rosmarin und Salbei mit Lösungsmitteln. Der Prozess umfasst Schritte wie Mazeration, Ultraschallmazeration und Homogenisierung, um hohe Ausbeuten an Karnosinsäure zu erhalten . Der Rohextrakt wird dann durch Techniken wie Reduktionsdruckkonzentration und Kristallisation gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Karnosinsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Verbindung ist besonders bekannt für ihre antioxidative Aktivität, die die Übertragung von Wasserstoffatomen beinhaltet, um freie Radikale zu neutralisieren .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Karnosinsäure verwendet werden, sind Ölsäure, tertiäres Butylhydrochinon und verschiedene Lösungsmittel wie Methanol und Ethanol . Die Bedingungen für diese Reaktionen beinhalten oft spezifische Temperaturen und pH-Werte, um die Ausbeute und Stabilität der Produkte zu optimieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Karnosinsäure gebildet werden, sind Carnosol und andere oxidierte Derivate . Diese Produkte behalten die antioxidativen Eigenschaften von Karnosinsäure und werden in verschiedenen Anwendungen eingesetzt .

Vergleich Mit ähnlichen Verbindungen

Karnosinsäure wird oft mit anderen phenolischen Diterpenen wie Carnosol und Rosmarinsäure verglichen. Während alle diese Verbindungen antioxidative Eigenschaften aufweisen, ist Karnosinsäure einzigartig in ihrer Fähigkeit, durch Oxidation Carnosol zu bilden, das ebenfalls eine antioxidative Aktivität besitzt . Andere ähnliche Verbindungen sind Ölsäure und tertiäres Butylhydrochinon, die als synthetische Antioxidantien verwendet werden, aber nicht den natürlichen Ursprung und die zusätzlichen gesundheitlichen Vorteile von Karnosinsäure aufweisen .

Liste ähnlicher Verbindungen

- Carnosol

- Rosmarinsäure

- Ölsäure

- Tertiäres Butylhydrochinon

Eigenschaften

CAS-Nummer |

3650-09-7 |

|---|---|

Molekularformel |

C20H28O4 |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

(4aR)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24)/t14?,20-/m1/s1 |

InChI-Schlüssel |

QRYRORQUOLYVBU-YBMSBYLISA-N |

SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O |

Isomerische SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3[C@@]2(CCCC3(C)C)C(=O)O)O)O |

Kanonische SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O |

Aussehen |

Solid powder |

Siedepunkt |

499.00 to 503.00 °C. @ 760.00 mm Hg |

| 3650-09-7 | |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Salvin; Carnosic Acid; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

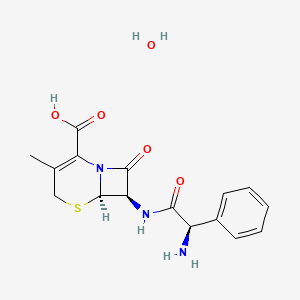

![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)